molecular formula C21H17ClN4O3 B2367290 N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921535-14-0

N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2367290
CAS RN: 921535-14-0
M. Wt: 408.84
InChI Key: LJIAFGSHRFYQRN-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a compound that belongs to the pyrimidine class of compounds . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and have diverse pharmacological properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring . The process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms . The compound also contains various functional groups, including a carboxamide group .

Scientific Research Applications

Synthesis and Biological Agents

  • Synthesized N-(4-chlorophenyl) derivatives have been studied for their potential as biological agents. These compounds showed significant inhibition of bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).

Diversity-oriented Synthesis

  • A study explored the synthesis of various pyrrolo[3,2-d]pyrimidine derivatives with an emphasis on diversifying the pyrimidine nitrogens. These derivatives were synthesized in good yields (Marcotte et al., 2003).

Antitumor Activities Research

  • Research on N-(4-chlorophenyl) derivatives has also been conducted in the context of antitumor activities, with some compounds displaying good antitumor activities (Xin, 2012).

Anti-inflammatory and Anticancer Activities

  • A study on pyrrolizine-5-carboxamides, which includes N-(4-chlorophenyl) derivatives, explored their impact on anti-inflammatory and anticancer activities. Compounds showed promising activity against cancer cell lines (Gouda et al., 2018).

Synthesis and Reactions

  • Several derivatives of N-(4-chlorophenyl) have been synthesized and characterized, with a focus on their reactions and potential as antimicrobial agents (Abdel-Mohsen, 2005).

properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-12-3-9-15(10-4-12)26-20(28)18-17(24-21(26)29)16(11-25(18)2)19(27)23-14-7-5-13(22)6-8-14/h3-11H,1-2H3,(H,23,27)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIAFGSHRFYQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=C(C=C4)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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